molecular formula C15H13N3O5S2 B2411445 (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1164487-34-6

(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2411445
CAS No.: 1164487-34-6
M. Wt: 379.41
InChI Key: WXBQHCOROPCSMC-HYXAFXHYSA-N
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Description

(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate: is a complex organic compound featuring a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the thiadiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Acrylamide Group Addition: The acrylamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of the thiadiazole ring and the acrylamide group suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s structure indicates that it might possess anti-inflammatory, antimicrobial, or anticancer properties. Studies are ongoing to determine its efficacy and safety in these areas.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate: can be compared to other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S2/c1-21-13(20)7-24-15-18-17-14(25-15)16-12(19)5-3-9-2-4-10-11(6-9)23-8-22-10/h2-6H,7-8H2,1H3,(H,16,17,19)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBQHCOROPCSMC-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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